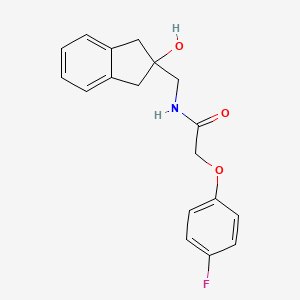
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18FNO3 and its molecular weight is 315.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a fluorophenoxy group and a dihydroindenyl moiety, suggests that it may interact with various biological pathways, particularly in the context of neurological and cardiovascular effects.
The molecular formula of this compound is C18H18FNO3, with a molecular weight of approximately 315.344 g/mol. Its structural characteristics include:
- Fluorophenoxy Group : Enhances lipophilicity and potential receptor interactions.
- Dihydroindenyl Moiety : May confer specific biological activities related to neurotransmitter modulation.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its effects on G protein-coupled receptors (GPCRs), ion channels, and other cellular signaling pathways. The following sections summarize key findings from various studies.
Pharmacological Effects
- G Protein-Coupled Receptor Modulation :
- Neuroprotective Properties :
-
Cardiovascular Effects :
- Preliminary research indicates potential benefits in cardiovascular health, possibly through the modulation of calcium channels and vascular smooth muscle relaxation. These effects could be beneficial in managing conditions such as hypertension .
Case Studies
- Study on Neuroprotection :
- Cardiovascular Assessment :
Data Tables
科学的研究の応用
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit significant anticancer properties. For example, derivatives of related compounds have shown effects on apoptosis in cancer cell lines, such as MCF cells. The mechanism involves the suppression of tumor growth in vivo, suggesting a potential role in cancer therapy .
1.2 KCNQ Channel Modulation
This compound is also being investigated for its ability to act as a modulator of KCNQ channels, which are crucial for neuronal excitability and cardiac function. The modulation of these channels can lead to therapeutic applications in treating dysuria and other disorders related to ion channel dysfunction .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods that involve the coupling of fluorinated phenoxy groups with hydroxylated indene derivatives. This process not only enhances the compound's solubility but also improves its bioavailability .
2.2 Structure Activity Relationship (SAR)
The structure activity relationship studies have shown that modifications on the indene moiety can significantly influence the pharmacological activity of the compound. For instance, varying substituents on the indene ring can enhance its efficacy against specific cancer cell lines .
Toxicological Studies
3.1 Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Studies indicate that at certain dosages, it does not exhibit significant adverse effects, suggesting a favorable safety profile for further development .
3.2 Dietary Exposure Evaluations
In evaluations related to dietary exposure, the compound has been assessed for its safety as a flavoring agent in food products. The results have shown no significant health concerns at estimated exposure levels for both adults and children .
Case Studies and Research Findings
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXWABHYRGBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













